molecular formula C5H9NO4S B2672181 1,1-Dioxothiazinane-3-carboxylic acid CAS No. 3854-37-3

1,1-Dioxothiazinane-3-carboxylic acid

Cat. No.: B2672181
CAS No.: 3854-37-3
M. Wt: 179.19
InChI Key: XKGDUVCKMNVHAB-UHFFFAOYSA-N
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Description

1,1-Dioxothiazinane-3-carboxylic acid is a chemical compound that belongs to the thiazinane family. . This compound features a six-membered ring containing both nitrogen and sulfur atoms, making it a heterocyclic compound with significant interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxothiazinane-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of thiazinane derivatives. The oxidation process typically employs strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. Additionally, the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxothiazinane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazinane derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiazinane derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

1,1-Dioxothiazinane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-HIV activity and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dioxothiazinane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antiviral or analgesic activities .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxido-1,2-thiazinan-1,6-naphthyridine: Known for its anti-HIV activity.

    (Z)-Methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate: Exhibits analgesic activity.

    Cephradine: A well-known antibiotic belonging to the cephalosporin class.

Uniqueness

1,1-Dioxothiazinane-3-carboxylic acid stands out due to its unique combination of nitrogen and sulfur atoms in a six-membered ring structure. This configuration imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1-dioxothiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-11(9,10)6-4/h4,6H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGDUVCKMNVHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-37-3
Record name 1,1-dioxo-1,2-thiazinane-3-carboxylic acid
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